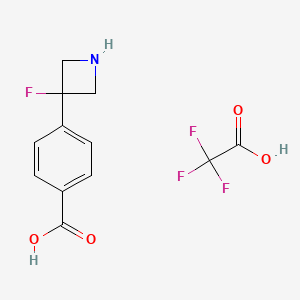
N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)butyramide” can’t be determined without more specific information or a structural diagram. The compound likely contains a furan ring, a piperazine ring, and a methoxyphenyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can’t be determined without more specific information or a structural diagram. The compound’s structure suggests it could have a variety of properties depending on its specific configuration .
Scientific Research Applications
Synthesis and Chemical Applications
N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)butyramide has been explored in various synthetic and chemical contexts. One study involved the use of similar trifluoromethyl-containing building blocks for preparing heteroarenes like thiophenes, furans, and piperazines. These compounds have applications in pharmaceutical synthesis, as demonstrated in a new approach towards the nonsteroidal anti-inflammatory drug Celebrex® (celecoxib) (Sommer et al., 2017).
Pharmacological Research
In pharmacological research, compounds structurally related to this compound have been synthesized and evaluated for their potential medical applications. For instance, novel derivatives containing furan and piperazine structures have shown promise in antidepressant and antianxiety activities (Kumar et al., 2017). Additionally, compounds with a furanyl-piperazine structure were investigated for their suitability as PET tracers for imaging cerebral adenosine A2A receptors, indicating their potential use in neurological research (Zhou et al., 2014).
Antimicrobial and Antifungal Applications
Compounds with structural similarities to this compound have been studied for their antimicrobial properties. For example, azole derivatives starting from furan-2-carbohydrazide displayed activity against various microorganisms, showcasing the potential of such compounds in developing new antimicrobial agents (Başoğlu et al., 2013).
Solar Cell Technology
In the field of renewable energy, phenothiazine derivatives with furan as a conjugated linker (structurally related to the compound ) have been used in dye-sensitized solar cells. These derivatives exhibited significant improvement in solar energy-to-electricity conversion efficiency, demonstrating the application of such compounds in enhancing solar cell performance (Kim et al., 2011).
Mechanism of Action
The mechanism of action of “N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)butyramide” is not known without more specific information. The compound’s structure suggests it could interact with biological systems in a variety of ways, depending on its specific properties and the context in which it is used .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-3-5-21(25)22-16-19(20-6-4-15-27-20)24-13-11-23(12-14-24)17-7-9-18(26-2)10-8-17/h4,6-10,15,19H,3,5,11-14,16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBSIPIEMQHJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
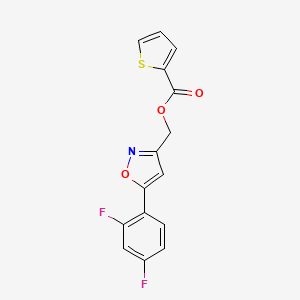
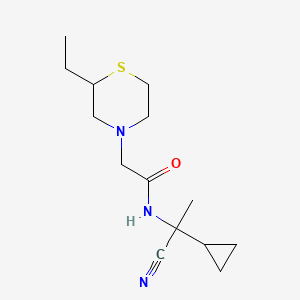
![3,4-dimethoxy-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]benzamide](/img/structure/B2663323.png)
![5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2663325.png)
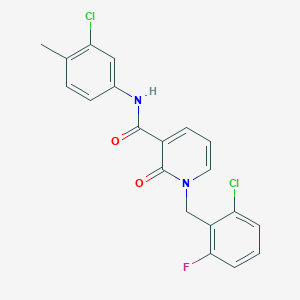
![3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one](/img/structure/B2663328.png)
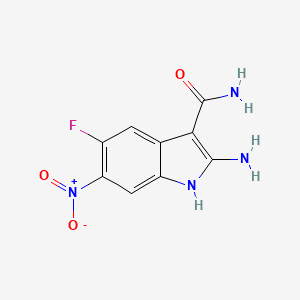
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2663331.png)
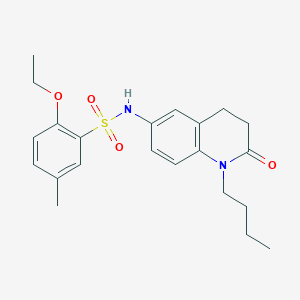
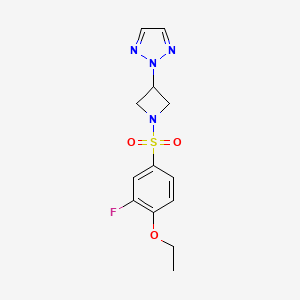
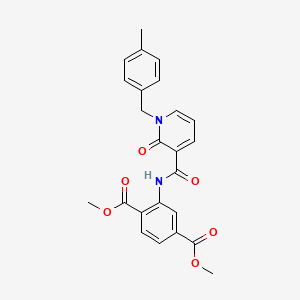
![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2663336.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide](/img/structure/B2663338.png)
